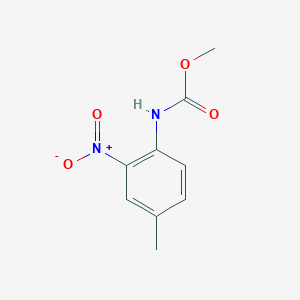

Methyl (4-methyl-2-nitrophenyl)carbamate

説明

Contextualization of Carbamate (B1207046) Derivatives in Chemical Synthesis

Carbamate derivatives, also known as urethanes, are a cornerstone of modern organic and medicinal chemistry. nih.govacs.org Structurally, they are hybrids of esters and amides, a combination that confers significant chemical and proteolytic stability. nih.govnih.gov This stability makes them excellent choices for use as protecting groups for amines, one of their most common roles in multi-step synthesis. acs.org Beyond protection, the carbamate linkage is frequently used as a stable surrogate for the more labile peptide bond in the design of therapeutic agents. acs.org

The synthesis of carbamates is well-established, with several classical and modern methods available to chemists. Traditional routes often involve reactive and hazardous reagents like phosgene (B1210022) or isocyanates. acs.orgresearchgate.net The Curtius rearrangement, which converts a carboxylic acid to a carbamate via an isocyanate intermediate, is another widely employed method. nih.gov More contemporary approaches focus on sustainability and safety, utilizing carbon dioxide (CO₂) as a C1 source to react with amines and alcohols, often facilitated by catalysts. nih.govacs.org

Table 1: Overview of Selected Carbamate Synthesis Methods

| Method | Reagents | Key Features | Reference(s) |

| From Isocyanates | Isocyanate, Alcohol | Direct and efficient; involves hazardous isocyanate intermediates. | acs.org |

| From Chloroformates | Chloroformate, Amine | Versatile method; generates HCl as a byproduct. | acs.org |

| Curtius Rearrangement | Carboxylic Acid, Azide (B81097) Source, Alcohol | Converts acids to carbamates via an isocyanate intermediate. | nih.gov |

| From Carbon Dioxide | Amine, CO₂, Alkyl Halide/Electrophile | Greener approach using a renewable C1 source; often requires a catalyst. | nih.govacs.org |

| Transurethanization | Existing Carbamate, Alcohol | An equilibrium-driven exchange reaction, often used in polymer synthesis. | researchgate.net |

Significance of Nitrophenyl Moiety in Organic Reactivity Studies

The nitrophenyl group is a powerful tool in the study of organic reactions. The nitro group (–NO₂) is one of the strongest electron-withdrawing groups in organic chemistry. nih.gov When attached to an aromatic ring, it significantly lowers the electron density of the ring, particularly at the ortho and para positions. nih.gov This electronic perturbation has profound consequences on reactivity.

Specifically, the presence of a nitro group facilitates nucleophilic aromatic substitution, a reaction that is typically difficult for unsubstituted benzene (B151609) rings. sci-hub.se Furthermore, the p-nitrophenoxide ion is an excellent leaving group, a property that is exploited in the design of "activated" esters and carbonates for acylation reactions. emerginginvestigators.org Reagents like 4-nitrophenyl chloroformate are used to create activated intermediates that readily react with nucleophiles such as amines or alcohols to form carbamates or carbonates, respectively. researchgate.net

A particularly useful aspect of the nitrophenyl group in research is its spectroscopic handle. The 4-nitrophenoxide anion, released during a reaction, has a distinct yellow color and a strong absorbance in the visible spectrum, allowing for the real-time monitoring of reaction kinetics via UV-visible spectroscopy. emerginginvestigators.orgemerginginvestigators.org This has made nitrophenyl-containing substrates invaluable for mechanistic studies and for developing base-labile protecting groups that can be cleaved under mild conditions. emerginginvestigators.org

Scope and Research Focus on Methyl (4-methyl-2-nitrophenyl)carbamate

This compound is a specific molecule within the broader class of nitrophenyl carbamates. Its precise structure is defined by a methyl carbamate group attached to a phenyl ring that is substituted with a methyl group at position 4 and a nitro group at position 2.

Table 2: Chemical Properties of this compound and a Related Compound

| Property | This compound | Methyl (4-nitrophenyl)carbamate (for comparison) |

| CAS Number | 56799-61-2 sigmaaldrich.com | 1943-87-9 nih.gov |

| Molecular Formula | C₉H₁₀N₂O₄ | C₈H₈N₂O₄ nih.gov |

| Molecular Weight | 210.19 g/mol | 196.16 g/mol nih.gov |

| IUPAC Name | This compound | methyl N-(4-nitrophenyl)carbamate nih.gov |

| Structure | A methyl carbamate on a 2-nitro, 4-methyl substituted phenyl ring. | A methyl carbamate on a 4-nitro substituted phenyl ring. |

Note: Detailed experimental data for this compound is not widely available in public literature, reflecting its status as a specialized research chemical. Data for the related, more common compound Methyl (4-nitrophenyl)carbamate is provided for comparative context.

The specific substitution pattern of this compound suggests its potential research applications are rooted in the principles outlined previously. The 2-nitro group acts as a strong electron-withdrawing group, activating the phenyl ring. The 4-methyl group, being weakly electron-donating, provides a subtle electronic counterpoint and, more importantly, adds steric bulk that can influence binding to biological targets or the kinetics of synthetic reactions.

Given the general reactivity of related compounds, research involving this compound would likely focus on its use as:

A synthetic intermediate: For the construction of more complex molecules, particularly pharmaceuticals or agrochemicals, where the substituted nitrophenyl moiety can be a key building block or later transformed into other functional groups (e.g., reduction of the nitro group to an amine). wikipedia.org

A molecular probe: In medicinal chemistry or chemical biology, it could be used to explore the active sites of enzymes or receptors. The specific substitution pattern may offer unique binding interactions compared to simpler nitrophenyl carbamates.

A model compound for mechanistic studies: The unique electronic and steric environment of the molecule could be used to investigate the finer points of reaction mechanisms, such as nucleophilic aromatic substitution or group transfer reactions.

特性

IUPAC Name |

methyl N-(4-methyl-2-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-6-3-4-7(10-9(12)15-2)8(5-6)11(13)14/h3-5H,1-2H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVDQXXVABSAEGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40951704 | |

| Record name | Methyl hydrogen (4-methyl-2-nitrophenyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29111-73-7 | |

| Record name | NSC171064 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl hydrogen (4-methyl-2-nitrophenyl)carbonimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40951704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Kinetics of Methyl 4 Methyl 2 Nitrophenyl Carbamate and Analogues

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of carbamates is a key determinant of their environmental fate and efficacy in various applications. The degradation pathways are significantly influenced by the surrounding chemical environment, particularly pH.

The rate of hydrolysis of carbamates, including methyl (4-methyl-2-nitrophenyl)carbamate, is highly dependent on the pH of the solution. Generally, carbamates exhibit stability in acidic and neutral conditions, while their hydrolysis is accelerated in basic environments. emerginginvestigators.orgscite.ai For instance, studies on 4-nitrophenyl carbonates and carbamates have shown minimal to no hydrolysis under acidic and neutral pH. emerginginvestigators.org However, as the pH increases into the basic range, the rate of hydrolysis significantly increases. emerginginvestigators.org This is attributed to the increased concentration of the hydroxide (B78521) ion, a potent nucleophile. koreascience.kr

The pH-rate profile for the hydrolysis of related compounds, such as 4-nitrophenyl β-D-glucoside, reveals different mechanisms dominating at different pH values. chemrxiv.orgchemrxiv.org At low pH, specific acid-catalyzed hydrolysis occurs. chemrxiv.orgchemrxiv.org In the neutral pH range, an uncatalyzed, dissociative mechanism is often observed. chemrxiv.orgchemrxiv.org Under mildly basic conditions, a bimolecular nucleophilic substitution by hydroxide ion is typical, while at high pH, neighboring group participation can become the rate-determining step. chemrxiv.orgchemrxiv.org For N-monosubstituted carbamates, the mechanism in basic solution is thought to involve the deprotonation of the amidic nitrogen, followed by the elimination of the aryloxide. scite.ai

Interactive Table: pH-Dependent Hydrolysis of Carbamates

| pH Range | General Hydrolysis Rate | Dominant Mechanism |

|---|---|---|

| Acidic (pH < 7) | Slow / Minimal | Specific acid catalysis |

| Neutral (pH ≈ 7) | Very Slow | Uncatalyzed dissociation |

The central feature of carbamate (B1207046) hydrolysis is the nucleophilic attack at the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com This attack leads to the formation of a tetrahedral intermediate. quora.comwikipedia.org The carbonyl group's polarity, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to attack by nucleophiles. libretexts.org

Under neutral or basic conditions, the nucleophile, typically a hydroxide ion or a water molecule, directly attacks the carbonyl carbon. libretexts.org This results in the formation of a transient tetrahedral intermediate, which then breaks down to form the final products. libretexts.orgquora.com In acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by even weak nucleophiles like water. libretexts.orgmsu.edu

The position of substituents on the phenyl ring significantly influences the hydrolysis rate and mechanism by altering the electronic properties of the molecule. A nitro group, being strongly electron-withdrawing, plays a crucial role. The position of this group (ortho versus para to the carbamate linkage) affects the electrophilicity of the carbonyl carbon and the stability of the leaving group.

While specific studies directly comparing the hydrolysis of ortho- and para-nitro-substituted methyl phenylcarbamates are not abundant in the provided results, general principles of substituent effects can be applied. Electron-withdrawing groups on the aryl portion of the leaving group generally increase the rate of hydrolysis by stabilizing the resulting phenoxide anion. semanticscholar.org Therefore, both o-nitrophenyl and p-nitrophenyl carbamates are expected to hydrolyze faster than their non-nitrated analogues.

The relative positioning of the nitro group can also introduce steric effects and potential intramolecular interactions. An ortho-nitro group is in closer proximity to the reaction center, which could lead to steric hindrance or intramolecular catalysis, thereby affecting the formation and breakdown of the tetrahedral intermediate differently than a para-nitro group. For instance, in the enzymatic hydrolysis of nitrophenyl esters, the electronic effects of para-substituents have been systematically modeled. semanticscholar.org In non-enzymatic hydrolysis, the breakdown of the tetrahedral intermediate is the rate-limiting step for substrates with poor leaving groups, whereas for those with good leaving groups like p-nitrophenoxide, the formation of the intermediate is often rate-limiting. mdpi.com

The solvent in which a reaction occurs can have a profound impact on its rate and equilibrium position. lookchem.com For carbamate hydrolysis, changing the solvent from water to a binary mixture with a dipolar aprotic solvent like acetonitrile (B52724) (MeCN) or dimethyl sulfoxide (B87167) (DMSO) can lead to complex rate behaviors. koreascience.krlookchem.com

In the hydrolysis of p-nitrophenyl acetate, a related ester, the reaction rate with amines decreases as MeCN is added to water up to about 30-40 mole % MeCN, after which it remains relatively constant. koreascience.kr In contrast, reactions with anionic nucleophiles show an initial rate decrease followed by an increase in more MeCN-rich solutions. koreascience.kr These behaviors are often attributed to changes in the solvent structure and the pKa of the nucleophiles as the solvent composition changes. koreascience.kr The solvent can differentially solvate the ground state reactants and the transition state, thereby altering the activation energy of the reaction. mdpi.com For instance, the decreasing α-effect observed for some hydroxamate nucleophiles with increasing MeCN concentration suggests a shift in the ground-state equilibrium of the nucleophile. lookchem.com

Thermal Decomposition Processes

In addition to hydrolysis, carbamates can undergo degradation through thermal processes, leading to a different set of products.

A distinctive thermal decomposition pathway for alkyl N-(o-nitrophenyl)carbamates is their conversion to benzo-2,1,3-oxadiazole, also known as benzofurazan (B1196253). cdnsciencepub.com This reaction occurs when these carbamates are heated to high temperatures, typically between 250-270°C. cdnsciencepub.com The pyrolysis of methyl N-(o-nitrophenyl)carbamate, an analogue of the title compound, has been shown to be an effective method for preparing pure benzofurazan in good yields, with the methyl derivative providing the best results among several alkyl carbamates tested. cdnsciencepub.comcdnsciencepub.com

The mechanism of this thermal decomposition is noteworthy. It has been demonstrated that the reaction does not proceed through the initial formation of o-nitrophenyl isocyanate. cdnsciencepub.com When o-nitrophenyl isocyanate itself was subjected to the same pyrolytic conditions, it yielded only a very small amount of benzofurazan, with the primary product being a black tar. cdnsciencepub.com This indicates a more direct pathway from the carbamate to the benzofurazan product. The rate at which the decomposition temperature is reached also plays a significant role in the yield of benzofurazan. cdnsciencepub.com

Interactive Table: Thermal Decomposition of Alkyl N-(o-nitrophenyl)carbamates cdnsciencepub.com

| Alkyl Group | Yield of Benzofurazan (%) |

|---|---|

| Methyl | 53 |

| Ethyl | 45 |

| n-Propyl | 42 |

| Isopropyl | 35 |

Mechanistic Studies of Thermal Degradation Pathways

While specific studies on the thermal degradation of this compound are not extensively detailed in the available literature, general principles of thermal decomposition of related compounds, such as aromatic polyimides, can provide analogous insights. The thermal degradation of such polymers often occurs in stages. researchgate.net For instance, in PMR-15, a polyimide resin, the pendant methyl groups are released as methane (B114726) at elevated temperatures. researchgate.net The decomposition of the main polymer chain follows, releasing products like ammonia, carbon monoxide, and carbon dioxide. researchgate.net It is plausible that the thermal degradation of this compound would also proceed through the cleavage of its functional groups, potentially initiated by the thermally labile nitro group, followed by the breakdown of the carbamate linkage.

Aminolysis Reactions of Carbamates

The aminolysis of carbamates, a nucleophilic substitution reaction, is a subject of extensive kinetic and mechanistic investigation. These studies often employ carbamates with nitrophenyl leaving groups due to the ease of monitoring the reaction progress spectrophotometrically by observing the release of the nitrophenoxide ion. nih.govacs.org

Kinetic Studies of Nucleophilic Displacement by Amines

Kinetic studies on the aminolysis of various nitrophenyl carbamates have been conducted to elucidate the reaction mechanisms. For instance, the reactions of methyl 4-nitrophenyl carbonate (MNPC) with secondary alicyclic amines (SAA) and quinuclidines (QUIN) have been investigated in aqueous solution. acs.org These reactions are typically run under pseudo-first-order conditions with an excess of the amine, and the observed rate constants (kobsd) are determined. acs.orgnih.gov Plots of kobsd versus the free amine concentration are often linear, with the slope representing the second-order rate constant (kN), which is generally independent of pH. acs.orgnih.gov

The reactivity of the amine nucleophile plays a crucial role. Brønsted-type plots, which correlate the logarithm of the rate constant (log kN) with the pKa of the conjugate acid of the amine, are valuable tools for mechanistic interpretation. acs.orgnih.gov For the reaction of MNPC with SAA, a biphasic Brønsted plot is observed, suggesting a change in the rate-determining step with the basicity of the amine. acs.org In contrast, the reaction with QUIN yields a linear Brønsted plot. acs.org

Formation and Breakdown of Zwitterionic Tetrahedral Intermediates

The aminolysis of carbamates often proceeds through a stepwise mechanism involving the formation of a zwitterionic tetrahedral intermediate (T±). acs.orgnih.govresearchgate.net This intermediate is formed by the nucleophilic attack of the amine on the carbonyl carbon of the carbamate. researchgate.net The subsequent breakdown of this intermediate can occur through two main pathways: reversion to the reactants by expulsion of the amine (k-1) or progression to products by the expulsion of the leaving group (k2). nih.gov

General Base Catalysis in Aminolysis

In some aminolysis reactions, a second molecule of the amine can act as a general base, catalyzing the breakdown of the tetrahedral intermediate. This is observed as an upward curvature in the plot of kobsd versus amine concentration. researchgate.net This catalytic pathway involves the deprotonation of the zwitterionic intermediate (T±) by the amine to form an anionic tetrahedral intermediate (T-), which then expels the leaving group. researchgate.net However, general base catalysis is not always observed. For instance, the aminolysis of several nitrophenyl carbonates in 44 wt % ethanol-water proceeds without general base catalysis, regardless of the amine's basicity. researchgate.net

Effects of Amine Nature and Leaving Group on Reaction Kinetics

The structure of both the amine nucleophile and the leaving group significantly influences the kinetics of carbamate aminolysis.

Nature of the Amine: The basicity and steric properties of the amine are critical. For a series of secondary alicyclic amines reacting with methyl 4-nitrophenyl carbonate, a change in the rate-determining step is observed as the amine's basicity increases. acs.org Highly basic amines favor the formation of the tetrahedral intermediate as the rate-limiting step, while for less basic amines, the breakdown of the intermediate is rate-determining. acs.org Furthermore, secondary amines have been found to be more reactive than isobasic primary amines in the aminolysis of 4-nitrophenyl phenyl carbonate. researchgate.net

Nature of the Leaving Group: The pKa of the leaving group also affects the reaction rate and mechanism. A better leaving group (lower pKa) generally accelerates the breakdown of the tetrahedral intermediate to products. For example, comparing the aminolysis of methyl 4-nitrophenyl thionocarbonate with its phenyl analogue, the substitution of the methoxy (B1213986) group with a phenoxy group leads to lower rates of intermediate formation due to steric hindrance and higher rates of reversion to reactants. nih.gov

The following table summarizes the Brønsted β values for the aminolysis of various carbamates, providing insight into the transition state structure.

| Substrate | Amine Series | Brønsted β | Mechanism | Reference |

| Methyl 4-nitrophenyl carbonate (MNPC) | Secondary Alicyclic Amines (SAA) | β₁ = 0.3 (high pKₐ), β₂ = 1.0 (low pKₐ) | Stepwise, changing RDS | acs.org |

| Methyl 4-nitrophenyl carbonate (MNPC) | Quinuclidines (QUIN) | β = 0.86 | Stepwise, T± breakdown is RDS | acs.org |

| 4-Chlorophenyl 4-nitrophenyl carbonate (ClPNPC) | Secondary Alicyclic Amines (SAA) | β₁ = 0.2 (high pKₐ), β₂ = 0.9 (low pKₐ) | Stepwise, changing RDS | nih.gov |

| 4-Chlorophenyl 4-nitrophenyl carbonate (ClPNPC) | Quinuclidines (QUIN) | β = 0.87 | Stepwise, T± breakdown is RDS | nih.gov |

| 4-Methylphenyl 4-nitrophenyl carbonate (MPNPC) | Quinuclidines (QUIN) | β = 0.88 | Stepwise, T± breakdown is RDS | nih.gov |

| Phenyl 4-nitrophenyl thionocarbonate | Secondary Alicyclic Amines | β = 0.25 | Stepwise, T± formation is RDS | nih.gov |

Other Chemical Transformations

Besides thermal degradation and aminolysis, carbamates can undergo other chemical transformations. For instance, they can be used as protecting groups for amines in organic synthesis. youtube.com The carbamate functionality reduces the basicity of the amine, allowing other reactions to be carried out on the molecule. youtube.com Deprotection can be achieved under various conditions depending on the nature of the carbamate. For example, methyl carbamates can be cleaved using strong nucleophiles like organolithium reagents. youtube.com

Another transformation is the extrusive alkylation of carbamates, which allows for the conversion of secondary amines, protected as carbamates, into tertiary amines. nih.gov This process involves the formal extrusion of carbon dioxide and concomitant C-N bond formation. nih.gov

Reduction of the Nitro Group

The reduction of aromatic nitro groups is a fundamental transformation in organic synthesis, providing a route to aniline (B41778) derivatives. masterorganicchemistry.com This process involves the conversion of the nitro group (-NO₂) to an amino group (-NH₂) via a six-electron reduction. nih.gov The reaction typically proceeds through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates. nih.gov

A variety of reagents and catalytic systems can accomplish this transformation, with the choice of method depending on factors such as substrate compatibility and desired selectivity. commonorganicchemistry.com Catalytic hydrogenation is a common and efficient method, often employing catalysts like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comwikipedia.org Alternatively, metal-based reductions in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) with hydrochloric acid (HCl), are widely used, particularly on an industrial scale. masterorganicchemistry.comwikipedia.org Other reagents like sodium hydrosulfite or tin(II) chloride offer milder conditions that may be compatible with sensitive functional groups. commonorganicchemistry.comwikipedia.org

The kinetics of nitro group reduction are influenced by the electronic environment of the aromatic ring. nih.gov Structure-activity relationship studies show that the rate of reduction can be decreased when the nitro group is perpendicular to the aromatic moiety. nih.gov For this compound, the presence of the electron-donating methyl group and the electron-withdrawing carbamate group will modulate the electron density of the ring, thereby influencing the reduction potential of the nitro group compared to unsubstituted nitrobenzene.

Table 1: Common Reagents for Aromatic Nitro Group Reduction

| Reagent/System | Typical Conditions | Notes |

|---|---|---|

| H₂, Pd/C | Hydrogen gas, Palladium on Carbon catalyst | Highly efficient for both aromatic and aliphatic nitro groups, but can also reduce other functional groups. commonorganicchemistry.com |

| H₂, Raney Ni | Hydrogen gas, Raney Nickel catalyst | Effective alternative to Pd/C, especially when trying to avoid dehalogenation. commonorganicchemistry.com |

| Fe, Acid (e.g., HCl, AcOH) | Iron metal in an acidic medium | A classic, cost-effective method often used in industrial applications. masterorganicchemistry.comcommonorganicchemistry.com |

| SnCl₂ | Tin(II) chloride | Provides a mild reduction, often selective in the presence of other reducible groups. commonorganicchemistry.com |

| Zn, Acid (e.g., AcOH) | Zinc metal in an acidic medium | Offers a mild method for converting nitro groups to amines. commonorganicchemistry.com |

| Na₂S₂O₄ (Sodium Hydrosulfite) | Aqueous or alcoholic solution | A common reagent for the reduction of nitroarenes. wikipedia.org |

Substitution Reactions at the Aromatic Ring or Carbamate Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl compounds bearing strong electron-withdrawing groups. wikipedia.org The nitro group is one of the most powerful activating groups for SNAr, particularly when positioned ortho or para to a suitable leaving group. wikipedia.orgyoutube.com This activation stems from its ability to stabilize the negative charge of the intermediate carbanion, known as a Meisenheimer complex, through resonance. youtube.comnih.gov

The generally accepted mechanism for SNAr is a two-step addition-elimination process:

Addition: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic σ-complex (Meisenheimer complex). nih.govresearchgate.net

Elimination: The aromaticity is restored by the departure of the leaving group, resulting in the substituted product. researchgate.net

In this compound, the nitro group is positioned ortho to the carbamate group. This arrangement strongly activates the ring for nucleophilic attack. However, for a substitution reaction to occur, a good leaving group (such as a halide) would need to be present on the ring, typically at a position ortho or para to the nitro group. wikipedia.org Without such a leaving group, SNAr on the aromatic ring itself is unlikely. The carbamate group is generally not a facile leaving group in SNAr reactions. Therefore, this type of reactivity is more relevant to analogues of the title compound that are also substituted with halogens.

Reactions can also occur via nucleophilic attack at the carbonyl carbon of the carbamate moiety. This is not an SNAr reaction but rather a nucleophilic acyl substitution, which is discussed in the context of transcarbamoylation reactions.

Reactivity in Transcarbamoylation/Transurethanization Reactions

Transcarbamoylation, or transurethanization, involves the transfer of a carbamoyl (B1232498) group (R₂NCO-) from a carbamate ester to another nucleophile, typically an alcohol or an amine. rsc.org This reaction is a form of nucleophilic acyl substitution at the carbamate's carbonyl carbon. The reactivity of the carbamate is highly dependent on the nature of its substituents, as these influence the electrophilicity of the carbonyl carbon and the stability of the leaving group.

The mechanism of this reaction can proceed through two primary pathways:

Associative (Stepwise) Pathway: This involves the nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate. rsc.org The reaction is completed by the subsequent expulsion of the leaving group (the alcohol or phenol (B47542) moiety).

Dissociative Pathway: This pathway involves the initial decomposition of the carbamate to form a highly reactive isocyanate intermediate, which then rapidly reacts with the nucleophile. rsc.org

Kinetic studies on the aminolysis of analogous compounds, such as Methyl 4-nitrophenyl carbonate (MNPC) and Methyl 2,4-dinitrophenyl carbonate (MDNPC), provide significant insight into these mechanisms. researchgate.netacs.org The reaction of MNPC with a series of secondary alicyclic amines in aqueous solution shows a biphasic Brønsted-type plot (a plot of the logarithm of the rate constant versus the pKₐ of the nucleophile). researchgate.netacs.org This curvature is indicative of a stepwise mechanism through a zwitterionic tetrahedral intermediate (T±), with a change in the rate-determining step based on the basicity of the amine. researchgate.netacs.org For highly basic amines, the breakdown of the tetrahedral intermediate is rate-limiting, while for less basic amines, the formation of the intermediate is rate-limiting. acs.org

In contrast, the Brønsted plots for the aminolysis of MDNPC are linear, which is consistent with a concerted mechanism where bond formation and breaking occur in a single step. researchgate.net The greater electron-withdrawing power of the two nitro groups in MDNPC makes the carbonyl carbon significantly more electrophilic, favoring a concerted pathway.

Table 2: Kinetic Data for the Aminolysis of Phenyl Carbamate Analogues

| Carbamate Analogue | Nucleophile Type | Brønsted β Value | pKₐ⁰ (Curvature Center) | Inferred Mechanism | Reference |

|---|---|---|---|---|---|

| Methyl 4-nitrophenyl carbonate (MNPC) | Secondary Alicyclic Amines | β₁ = 0.3 (high pKₐ) β₂ = 1.0 (low pKₐ) | 9.3 | Stepwise, with change in rate-determining step. | researchgate.netacs.org |

| Methyl 4-nitrophenyl carbonate (MNPC) | Quinuclidines | 0.86 | N/A (Linear) | Stepwise, breakdown of T± is rate-limiting. | researchgate.netacs.org |

| Methyl 2,4-dinitrophenyl carbonate (MDNPC) | Secondary Alicyclic Amines | 0.48 | N/A (Linear) | Concerted | researchgate.net |

| Phenyl 2,4-dinitrophenyl carbonate (PDNPC) | Secondary Alicyclic Amines | 0.39 | N/A (Linear) | Concerted | researchgate.net |

For this compound, the electronic effects of the substituents (ortho-nitro, para-methyl) would result in a reactivity profile for transcarbamoylation that is intermediate between non-nitrated and dinitrated analogues. The ortho-nitro group strongly enhances the electrophilicity of the carbonyl carbon, suggesting a high reactivity towards nucleophiles.

Advanced Spectroscopic and Structural Elucidation of Methyl 4 Methyl 2 Nitrophenyl Carbamate

X-ray Crystallography for Solid-State Structure Determination

While a definitive single-crystal X-ray structure for Methyl (4-methyl-2-nitrophenyl)carbamate (CAS 56799-61-2) is not publicly documented, its solid-state characteristics can be inferred from the crystallographic analysis of analogous compounds, such as Methyl N-(4-nitrophenyl)carbamate and other nitrophenyl derivatives. researchgate.netsigmaaldrich.com

Carbamates with similar structures often crystallize in common crystal systems. For instance, Methyl N-(4-nitrophenyl)carbamate has been reported to crystallize in the triclinic system with a P-1 space group. researchgate.net Another related compound, 4-Nitrophenyl N-phenylcarbamate, adopts a monoclinic system with a P21/c space group. nih.gov It is probable that this compound would also crystallize in a low-symmetry system like monoclinic or triclinic, which are prevalent for organic molecules of this nature.

The crystal packing of carbamates is significantly influenced by hydrogen bonding. The N-H group of the carbamate (B1207046) moiety is a hydrogen bond donor, while the carbonyl oxygen and the oxygens of the nitro group are effective acceptors. nih.govacs.org In the solid state of related carbamates, intermolecular N—H⋯O hydrogen bonds are a dominant feature, often linking molecules into one-dimensional chains or dimeric pairs. researchgate.netnih.gov

The conformation of nitrophenyl carbamates is characterized by the relative orientations of the phenyl ring, the carbamate group, and the nitro group. Complete planarity is rarely achieved due to steric hindrance and electronic effects. nih.govnih.gov The carbamate functional group itself can adopt syn and anti conformations, and its delocalized electrons impose a degree of conformational restriction. acs.org

Analysis of analogous structures reveals significant twisting:

In Methyl N-(4-nitrophenyl)carbamate, the nitro and methoxycarbonyl groups are twisted from the plane of the aromatic ring by 5.1° and 6.2°, respectively. researchgate.net

For 4-Nitrophenyl N-phenylcarbamate, the two aromatic rings are substantially twisted relative to the central carbamate linker, with torsion angles of 139.6° and 95.9°. nih.gov

For this compound, a notable dihedral angle is expected between the plane of the phenyl ring and the carbamate group. Furthermore, steric repulsion between the ortho-nitro group and the carbamate linkage would likely force the nitro group to be non-coplanar with the benzene (B151609) ring to relieve strain. researchgate.net

The molecular geometry and crystal packing are dictated by the electronic and steric nature of the substituents on the phenyl ring. researchgate.net The title compound features two key substituents with opposing electronic effects:

Nitro Group (-NO₂): As a strong electron-withdrawing group at the ortho position, it significantly influences the electronic distribution within the aromatic ring through both inductive and resonance effects. researchgate.netlibretexts.org This affects bond lengths and angles and enhances the hydrogen bond acceptor capability of the molecule. Its steric bulk also influences the local conformation, as noted above. researchgate.net

Methyl Group (-CH₃): As an electron-donating group at the para position, it can influence the electronic properties of the phenyl ring, though its effect is generally weaker than the nitro group. lumenlearning.com

The interplay between the electron-donating methyl group, the strongly electron-withdrawing ortho-nitro group, and the carbamate linker creates a complex electronic environment that governs intermolecular interactions and ultimately determines the final crystal packing arrangement. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified NMR spectral assignments for this compound are not found in surveyed literature. However, a predictive analysis based on established substituent effects and data from analogous compounds, such as o-nitrobenzyl carbamates and other substituted phenyl carbamates, allows for a reliable estimation of the ¹H and ¹³C NMR spectra. benthamopen.comemerginginvestigators.orgrsc.org

The expected NMR spectra would provide unambiguous confirmation of the compound's constitution.

Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic region would be particularly informative, displaying three signals corresponding to the protons on the tri-substituted benzene ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

|---|---|---|---|---|

| ~8.5 - 9.0 | Singlet (s) | 1H | NH | Carbamate N-H proton, often appears as a broad singlet. |

| ~8.0 - 8.2 | Doublet (d) or Singlet (s) | 1H | Ar-H (H-3) | Proton ortho to the nitro group and adjacent to the methyl group; deshielded by the nitro group. |

| ~7.5 - 7.7 | Doublet of Doublets (dd) | 1H | Ar-H (H-5) | Proton ortho to the methyl group and meta to the nitro group. |

| ~7.3 - 7.5 | Doublet (d) | 1H | Ar-H (H-6) | Proton ortho to the carbamate group and meta to the nitro group. |

| ~3.8 | Singlet (s) | 3H | -O-CH₃ | Methyl ester protons of the carbamate group. |

| ~2.4 | Singlet (s) | 3H | Ar-CH₃ | Aromatic methyl group protons. |

Predicted ¹³C NMR Spectrum: The carbon spectrum would confirm the carbon skeleton, with distinct signals for the carbonyl, aromatic, and methyl carbons.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

|---|---|---|

| ~153 - 155 | C=O | Carbonyl carbon of the carbamate group. |

| ~148 - 150 | Ar-C (C-2) | Aromatic carbon bearing the nitro group; significantly deshielded. |

| ~135 - 140 | Ar-C (C-4) | Aromatic carbon bearing the methyl group. |

| ~133 - 136 | Ar-C (C-1) | Aromatic carbon bearing the carbamate group. |

| ~125 - 128 | Ar-CH (C-6) | Aromatic methine carbon. |

| ~122 - 125 | Ar-CH (C-5) | Aromatic methine carbon. |

| ~118 - 121 | Ar-CH (C-3) | Aromatic methine carbon. |

| ~53 | -O-CH₃ | Methyl ester carbon of the carbamate group. |

| ~20 - 22 | Ar-CH₃ | Aromatic methyl carbon. |

Investigation of Conformational Dynamics via NMR (e.g., C-N bond rotation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the dynamic conformational processes in molecules like this compound. A key dynamic feature of carbamates is the hindered rotation around the carbonyl carbon-nitrogen (C-N) bond. This rotation is often slow on the NMR timescale, which can lead to the observation of distinct signals for different conformers (rotamers), typically referred to as syn and anti. nih.gov

The energy barrier for this rotation is influenced by the electronic properties of the substituents on the nitrogen atom. In N-arylcarbamates, the rotational barrier is generally lower than in N-alkylcarbamates. nih.gov This is attributed to the electron-withdrawing nature of the aryl group, which reduces the partial double bond character of the C-N bond by delocalizing the nitrogen lone pair into the aromatic ring. nd.edu For this compound, the presence of the electron-withdrawing nitro group on the phenyl ring is expected to further decrease the rotational barrier (ΔG‡). nd.edu Studies on related N-aryl carbamates have shown a linear free energy relationship where electron-withdrawing groups lower the ΔG‡ for C-N bond rotation. nd.edu

Variable temperature (VT) NMR studies are employed to measure the kinetics of this rotational process. By monitoring the NMR spectra at different temperatures, the coalescence temperature—at which the separate signals for the rotamers merge into a single broad peak—can be determined. researchgate.net This allows for the calculation of the free energy of activation (ΔG‡) for the C-N bond rotation using the Eyring equation. For primary carbamates, these barriers are typically in the range of 12.4 to 14.3 kcal/mol and can be solvent-dependent. researchgate.net Given the electronic effects of the 2-nitro and 4-methyl substituents, the rotational barrier in this compound would provide insight into the specific electronic and steric environment of its C-N bond.

Table 1: Representative C-N Rotational Barriers in Carbamates

| Compound Type | Substituent Effect | Typical Rotational Barrier (ΔG‡) | Reference |

| N-Alkylcarbamate | Baseline | ~16 kcal/mol | nih.gov |

| N-Phenylcarbamate | Aryl group (less withdrawing) | ~12.5 kcal/mol | nih.gov |

| N-(pyrimidyl)carbamate | Heteroaryl group (more withdrawing) | <9 kcal/mol | nih.gov |

| Substituted N-Aryl Carbamate | Electron-withdrawing group | Decreased barrier | nd.edu |

| Substituted N-Aryl Carbamate | Electron-donating group | Increased barrier | nd.edu |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Kinetic Studies

Carbonyl and Nitro Group Vibrational Modes

Infrared (IR) spectroscopy is instrumental in identifying the primary functional groups within a molecule by detecting their characteristic vibrational frequencies. In this compound, the most prominent functional groups are the carbamate's carbonyl (C=O) group and the aromatic nitro (NO₂) group.

The nitro group gives rise to two particularly strong and easily identifiable absorption bands due to the polarity of the N-O bonds. spectroscopyonline.com These correspond to the asymmetric and symmetric stretching vibrations of the two N-O bonds. For aromatic nitro compounds, these peaks are typically observed in the following regions:

Asymmetric stretch (νₐₛ): 1570–1500 cm⁻¹

Symmetric stretch (νₛ): 1370–1320 cm⁻¹

Additionally, a nitro group exhibits a scissoring vibration, which is of medium intensity and appears around 890-835 cm⁻¹. spectroscopyonline.com

The carbonyl (C=O) stretch of the carbamate functional group is also a strong absorption. Its position is sensitive to the molecular environment, including conjugation and hydrogen bonding. For carbamates, this peak is generally found in the region of 1730-1680 cm⁻¹. The exact frequency for this compound would be influenced by the electronic effects of the substituted phenyl ring.

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity | Reference |

| Nitro (Ar-NO₂) | Asymmetric Stretch | 1570 - 1500 | Strong | spectroscopyonline.com |

| Nitro (Ar-NO₂) | Symmetric Stretch | 1370 - 1320 | Strong | spectroscopyonline.com |

| Nitro (Ar-NO₂) | Scissoring Bend | 890 - 835 | Medium | spectroscopyonline.com |

| Carbamate (R-O-C=O) | Carbonyl Stretch | 1730 - 1680 | Strong |

Monitoring Reaction Progress via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a highly effective technique for monitoring the progress of chemical reactions that involve a change in chromophores—the parts of a molecule that absorb light. The nitrophenyl moiety in this compound serves as an excellent chromophore.

Kinetic studies of reactions involving nitrophenyl compounds, such as reduction or hydrolysis, can be readily performed using UV-Vis spectroscopy. researchgate.netresearchgate.net For example, in the catalytic reduction of a nitrophenol, the reactant (a nitrophenolate ion) typically shows a strong absorbance at a specific wavelength (e.g., ~400 nm). researchgate.netresearchgate.net As the reaction proceeds and the nitro group is converted to an amino group, this characteristic absorbance decreases.

To conduct a kinetic study on a reaction involving this compound, one would monitor the change in absorbance at the wavelength of maximum absorption (λₘₐₓ) of the reactant or product over time. By recording spectra at regular intervals, a plot of absorbance versus time can be generated. researchgate.net According to the Beer-Lambert law, absorbance is directly proportional to concentration. Therefore, these data can be used to determine the reaction rate, rate constant, and reaction order. researchgate.net This method is particularly useful for studying catalytic reactions, where the disappearance of the substrate or the appearance of the product can be tracked with high sensitivity. acs.org

Mass Spectrometry for Fragmentation Pathway Elucidation and Molecular Weight Confirmation

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation pattern. For this compound (C₉H₁₀N₂O₄), the exact molecular weight is 210.189 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) corresponding to this weight, confirming the compound's identity.

Upon ionization in the mass spectrometer, the molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a molecular fingerprint. chemguide.co.uk For this compound, several key fragmentation pathways can be predicted based on the structure:

Alpha-cleavage: Cleavage of bonds adjacent to the functional groups is common. The loss of the methoxy (B1213986) radical (•OCH₃) would result in a fragment ion at m/z 179. Alternatively, loss of a methoxycarbonyl radical (•COOCH₃) could occur.

Cleavage of the Carbamate Bond: The C-N bond of the carbamate can cleave, potentially leading to ions corresponding to the substituted nitrophenyl portion of the molecule.

Fragmentation of the Nitro Group: Aromatic nitro compounds characteristically lose NO (30 Da) and NO₂ (46 Da) groups. researchgate.net

Ring Fragmentation: The aromatic ring itself can fragment after initial losses.

The analysis of the resulting fragments, including their m/z values and relative abundances, allows for the reconstruction of the molecule's structure and provides definitive confirmation. core.ac.uklibretexts.org

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value (Predicted) | Fragment Lost | Formula of Fragment Ion |

| 210 | - | [C₉H₁₀N₂O₄]⁺ (Molecular Ion) |

| 179 | •OCH₃ | [C₈H₇N₂O₃]⁺ |

| 164 | NO₂ | [C₉H₁₀NO₂]⁺ |

| 152 | •COOCH₃ | [C₇H₇N₂O₂]⁺ |

| 134 | NO₂ + H₂CO | [C₈H₈N]⁺ |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a fundamental understanding of the molecule's electronic characteristics.

The electronic structure of carbamates is characterized by the delocalization of the nitrogen lone pair into the carbonyl group, creating a resonance-stabilized system. nih.govacs.org This resonance influences the molecule's geometry and reactivity. Molecular orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical behavior.

In related phenyl methylcarbamate systems, the HOMO is typically distributed over the phenyl ring and the nitrogen atom, while the LUMO is localized on the nitro group and the carbonyl carbon. mdpi.com The electron-withdrawing nature of the nitro group and the carbamate (B1207046) functionality significantly influences the electronic distribution. Mulliken charge analysis on analogous 4-nitrophenyl carbamates shows a significant partial positive charge on the carbonyl carbon, making it an electrophilic center. mdpi.comemerginginvestigators.org For instance, DFT calculations on 4-nitrophenyl benzylcarbamate revealed a Mulliken charge of +0.406 on the carbonyl carbon. emerginginvestigators.org This electrophilicity is a key determinant of its reactivity. mdpi.com

Table 1: Calculated Electronic Properties of a Related Carbamate

| Computational Method | Parameter | Calculated Value | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | Mulliken Charge on Carbonyl Carbon (4-nitrophenyl benzylcarbamate) | +0.406 | emerginginvestigators.org |

The electronic structure dictates the molecule's reactivity. The high electrophilicity of the carbonyl carbon makes it susceptible to nucleophilic attack. mdpi.comemerginginvestigators.org This is the basis for the primary reaction pathway for carbamates: hydrolysis. The hydrolysis of 4-nitrophenyl carbamates, which proceeds via nucleophilic addition to the carbonyl carbon, is well-documented and results in the release of the 4-nitrophenolate (B89219) ion, a reaction that can be monitored spectrophotometrically. emerginginvestigators.org

Frontier molecular orbital theory suggests that the LUMO's location on the carbonyl carbon makes it the frontier orbital for drug reactions and other chemical transformations involving nucleophiles. mdpi.com The presence of the nitro group, a strong deactivating group, on the phenyl ring further enhances the electrophilicity of the carbamate carbonyl, making the compound more susceptible to nucleophilic cleavage compared to unsubstituted phenyl carbamates.

These plots for the hydrolysis of phenyl carbamates would typically show a positive ρ (rho) value, indicating that the reaction is facilitated by electron-withdrawing substituents on the phenyl ring. This is because such substituents stabilize the negative charge that develops in the transition state of the nucleophilic attack on the carbonyl carbon. The nitro group in Methyl (4-methyl-2-nitrophenyl)carbamate, with its large positive σ value, would therefore be expected to significantly accelerate the rate of hydrolysis compared to an unsubstituted or methyl-substituted phenylcarbamate.

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations provide a dynamic picture of the molecule's behavior, including its preferred shapes and interactions with other molecules.

Carbamates can exist in syn and anti conformations due to restricted rotation around the C-N bond, a consequence of the partial double bond character from amide resonance. nih.govacs.org Generally, the anti rotamer is slightly more stable (by about 1.0–1.5 kcal/mol) due to steric and electrostatic factors. nih.gov However, the energy difference can be small, leading to a mixture of conformers in solution. nih.gov

For this compound, additional rotational freedom exists around the N-aryl and O-methyl bonds. X-ray crystallographic data for the related Methyl N-(4-nitrophenyl)carbamate shows that the molecule is nearly planar, but the methoxycarbonyl group is twisted from the plane of the aromatic ring. researchgate.net The presence of the ortho-nitro group and the para-methyl group in the target compound introduces specific steric and electronic interactions that would define its unique conformational energy landscape. The structure of the related 4-methyl-2-nitrophenol (B89549) has been shown to exist in two stable conformers, differing in the orientation of the hydroxyl group relative to the nitro group. researchgate.net A similar conformational isomerism can be expected for the carbamate.

Table 2: Crystallographic Data for a Related Carbamate

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Methyl N-(4-nitrophenyl)carbamate | Twist angle between benzene (B151609) ring and carbamate group | 9.69(12)° | researchgate.net |

| Methyl N-(4-nitrophenyl)carbamate | Twist of nitro group from aromatic ring plane | 5.1(1)° | researchgate.net |

| Methyl N-(4-nitrophenyl)carbamate | Twist of methoxycarbonyl group from aromatic ring plane | 6.2(1)° | researchgate.net |

The carbamate functionality is a key player in intermolecular interactions, acting as both a hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). acs.org These interactions are critical in determining the solid-state structure and can be simulated using molecular dynamics.

In the crystal structure of the closely related Methyl N-(4-nitrophenyl)carbamate, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming chains. researchgate.net These chains are further organized into sheets by weaker C—H⋯O interactions. researchgate.net Similarly, studies on 2-methyl-4-nitroaniline (B30703) show that molecules act as both double donors and double acceptors of N-H···O hydrogen bonds, creating a comprehensive three-dimensional framework. nih.gov Molecular dynamics simulations would likely show that this compound engages in similar strong, directional hydrogen bonding, which governs its crystal packing and influences its physical properties. The presence of multiple oxygen atoms in the nitro and carbamate groups provides several potential hydrogen bond acceptor sites.

Transition State Theory and Reaction Coordinate Analysis

Transition State Theory (TST) is a fundamental concept in chemical kinetics that provides a framework for understanding the rates of elementary chemical reactions. wikipedia.org The theory postulates that for a reaction to occur, reactant molecules must pass through a high-energy, unstable configuration known as the transition state or activated complex, which is located at the saddle point of a potential energy surface. wikipedia.org TST has been instrumental in qualitatively elucidating how chemical reactions proceed, allowing for the calculation of important thermodynamic parameters of activation such as enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy (ΔG‡) when the reaction rate has been determined experimentally. wikipedia.org

In the context of carbamates, computational chemistry employs TST to map out the reaction coordinates for processes like hydrolysis and nucleophilic substitution. By calculating the energy profile along the reaction pathway, researchers can identify the transition states, intermediates, and the rate-determining steps of these reactions. nih.govclemson.edu

Computational Elucidation of Carbamate Hydrolysis Mechanisms

Computational methods, particularly quantum mechanics/molecular mechanics (QM/MM), have become powerful tools for investigating the intricate mechanisms of carbamate hydrolysis at an atomic level. nih.gov These studies provide detailed insights into the reaction pathways, energy barriers, and the roles of key residues in enzyme-catalyzed hydrolysis. nih.gov

The hydrolysis of carbamates can proceed through several mechanisms, the prevalence of which is often dependent on pH and the specific structure of the carbamate. clemson.edursc.org

Base-Catalyzed Hydrolysis (Alkaline Hydrolysis) : This is a significant degradation pathway for many carbamates. clemson.edu Computational and experimental studies have provided evidence for two primary mechanisms in base-catalyzed hydrolysis:

Elimination-Addition (E1cB) Mechanism : This pathway involves the deprotonation of the carbamate nitrogen to form an anion, followed by the rate-determining elimination of the leaving group to form a highly reactive isocyanate intermediate. This intermediate is then rapidly attacked by water or hydroxide (B78521) to form a carbamic acid, which decarboxylates to the corresponding amine. rsc.org Evidence suggests this mechanism is favored for carbamates with good leaving groups and a proton on the nitrogen. clemson.edursc.org

Bimolecular Acyl-Oxygen Cleavage (BAC2) Mechanism : In this mechanism, a hydroxide ion directly attacks the carbonyl carbon, leading to a tetrahedral intermediate. The subsequent departure of the leaving group is the rate-determining step. clemson.edursc.org This pathway is more common for carbamates with poorer leaving groups or those that are N,N-disubstituted. clemson.edursc.org

A computational study on the hydrolysis of the carbamate methomyl, catalyzed by the esterase PestE, utilized QM/MM calculations to map the reaction pathway. The study identified a two-step mechanism initiated by a serine residue's nucleophilic attack, which was found to be the rate-determining step. nih.gov

| Carbamate/System | Reaction Step | Computational Method | Calculated Activation Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Methomyl/Esterase PestE | Serine-initiated nucleophilic attack (Rate-determining step) | QM/MM | 19.1 | nih.gov |

| Methomyl/Esterase PestE | C-O bond cleavage of acylase intermediate | QM/MM | 7.5 | nih.gov |

| MEA Carbamate | Neutral Hydrolysis | Ab initio/PCM | ~36 | nih.gov |

Understanding Nucleophilic Displacement at Carbamate Centers

Nucleophilic displacement at the carbonyl carbon is the cornerstone of carbamate reactivity, including hydrolysis and reactions with other nucleophiles. Computational studies are crucial for understanding the stereoelectronic effects that govern the stability of intermediates and the energy of transition states during these reactions.

The reactivity of the carbamate center is influenced by the resonance stabilization involving the nitrogen lone pair and the carbonyl group, which imparts a partial double-bond character to the C–N bond. nih.gov This resonance is generally weaker in carbamates compared to amides, making the carbamate carbonyl carbon more electrophilic. nih.govacs.org

Computational analyses of nucleophilic attacks on carbamates reveal key structural changes along the reaction coordinate. For instance, in the enzyme-catalyzed hydrolysis of methomyl, the transition state for the nucleophilic attack by a serine residue involves the formation of a partial bond between the serine oxygen and the carbamate's carbonyl carbon. nih.gov Concurrently, the geometry around the carbonyl carbon changes from trigonal planar towards tetrahedral. nih.gov

A computational study on the iridium-catalyzed formation of allyl carbamates showed that the nucleophilic attack of a carbamate on an iridium-bound allyl complex is a critical step. The calculated energy barrier for this nucleophilic attack at the benzylic position was 17.6 kcal/mol. nih.gov

| System/Reaction | Parameter | Initial State (Å/°) | Transition State/Intermediate (Å/°) | Reference |

|---|---|---|---|---|

| Methomyl Hydrolysis (Nucleophilic Attack) | C1-O1 (Serine) Distance | - | 1.51 | nih.gov |

| Methomyl Hydrolysis (Nucleophilic Attack) | Angle (O1-C1-O3) | 84.77 | 103.39 | nih.gov |

| Methomyl Hydrolysis (C-O Cleavage) | C1-O3 Distance | 1.43 | 2.67 | nih.gov |

Applications in Organic Synthesis and Materials Science

Reagent in Advanced Organic Synthesis

The unique arrangement of functional groups in methyl (4-methyl-2-nitrophenyl)carbamate makes it a potentially valuable reagent for synthetic chemists. The interplay between the electron-withdrawing nitro group and the carbamate (B1207046) moiety on the aromatic ring governs its reactivity and potential applications as a building block and precursor in multi-step syntheses.

The structure of this compound lends itself to the synthesis of various heterocyclic compounds, which are core components of many pharmaceuticals and biologically active molecules. Nitro compounds are well-established as versatile building blocks in organic chemistry due to the diverse reactivity of the nitro group. nih.gov

One of the key potential applications is in the synthesis of substituted indazoles and other fused heterocyclic systems. The reductive cyclization of ortho-nitroaryl compounds is a classic and effective method for constructing nitrogen-containing heterocycles. For instance, the related compound 4-methyl-N-(2-nitrobenzyl)aniline undergoes reductive cyclization with tin(II) chloride to form 2-(4-methylphenyl)-2H-indazole. nih.gov By analogy, this compound could serve as a precursor to functionalized benzimidazoles or related heterocycles through an intramolecular cyclization process following the reduction of the nitro group. This transformation would yield a cyclic urea (B33335) derivative, a valuable scaffold in medicinal chemistry.

The general utility of nitro-compounds in cycloaddition reactions further underscores their role as building blocks. Nitroalkenes, for example, participate in [3+2] cycloaddition reactions to form five-membered heterocyclic rings. mdpi.combeilstein-journals.org While not a nitroalkene itself, the aromatic nitro group in this compound can be chemically modified to create precursors for such reactions, expanding its utility in assembling complex molecular frameworks. ugent.be

Table 1: Potential Heterocyclic Scaffolds from this compound

| Precursor | Potential Reaction | Resulting Scaffold | Significance |

|---|---|---|---|

| This compound | Reductive Cyclization | 5-Methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate | Core structure in various pharmaceuticals |

| This compound | Multi-step conversion to a 1,3-dipole | Pyrrolidine or Isoxazolidine derivatives | Important N-heterocycles in drug discovery |

The primary value of this compound as a precursor lies in the chemical versatility of its nitro and carbamate functionalities. Each group can be selectively transformed into other useful functional groups, making the compound a strategic starting material in a synthetic sequence.

The most significant transformation is the reduction of the nitro group to an amine. This reaction is fundamental in organic synthesis and can be achieved with a variety of reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-based reducing agents like tin(II) chloride or iron in acidic media. The reduction of the closely related o-nitrotoluene to N-(2-methylphenyl)hydroxylamine has been studied, demonstrating the reactivity of the ortho-nitro-toluene system. cas.org The resulting amino group can then undergo a wide range of subsequent reactions, including diazotization, acylation, and alkylation, opening pathways to a diverse array of substituted aniline (B41778) derivatives.

The carbamate group itself can be cleaved to regenerate the parent amine, although this is more relevant to its use as a protecting group (see section 6.1.3). More complex transformations can involve the carbamate group participating in intramolecular reactions. For example, upon reduction of the nitro group, the newly formed amine could potentially react with the adjacent carbamate ester under certain conditions to form a cyclic structure, as mentioned previously.

Table 2: Key Functional Group Interconversions

| Starting Functional Group | Reagents/Conditions | Transformed Functional Group |

|---|---|---|

| 2-Nitro | H₂, Pd/C or SnCl₂, HCl | 2-Amino |

| Methyl Carbamate | Strong Acid/Base or specific nucleophiles | Amine (NH₂) |

| 2-Nitro and Methyl Carbamate | 1. Reduction (e.g., H₂, Pd/C) 2. Heat/Catalyst | Benzimidazolone ring |

Carbamates are one of the most important and widely used protecting groups for amines in organic synthesis, particularly in the complex, multi-step synthesis of peptides and other natural products. google.com They render the amine nitrogen non-nucleophilic and are stable to a range of reaction conditions, yet can be removed selectively when needed.

While specific studies on this compound as a protecting group are not widely reported, its structure is highly analogous to other well-known protecting groups. The family of nitrophenyl-based carbamates is known for its lability under specific conditions. For instance, 4-nitrophenyl carbamates are known to be base-labile, making them useful as orthogonal protecting groups to acid-labile groups like the tert-butoxycarbonyl (Boc) group. nih.gov

The presence of the nitro group at the ortho position in this compound is particularly significant. The 2-nitrobenzyl group and its derivatives are well-established photolabile protecting groups. acs.org These groups are stable to many chemical reagents but can be cleaved by irradiation with UV light, often around 350 nm. This cleavage mechanism typically proceeds via an intramolecular hydrogen abstraction by the excited nitro group, leading to the release of the protected amine and a 2-nitrosobenzaldehyde derivative. This "traceless" removal under neutral conditions is highly valuable for the synthesis of sensitive biomolecules. Given this precedent, it is highly probable that the (4-methyl-2-nitrophenyl)carbamate group could also function as a photolabile protecting group for amines and amino acids.

Role in Polymer Chemistry and Materials Science

The applications of this compound in materials science are primarily hypothetical and based on the established chemistry of carbamates and nitroaromatic compounds in the synthesis of polymers like polyurethanes and in the chemical modification of biopolymers.

Polyurethanes are a major class of polymers formed by the reaction of diisocyanates with polyols. rsc.org The synthesis of isocyanates is a critical step, and non-phosgene routes are of great interest for safety and environmental reasons. One established alternative pathway involves the thermal decomposition (cracking) of carbamates to produce the corresponding isocyanate and an alcohol. google.comnih.gov

This compound could potentially serve as a precursor to 4-methyl-2-nitrophenyl isocyanate. This process would involve heating the carbamate, likely in the presence of a catalyst, to eliminate methanol (B129727) and form the isocyanate. This reactive isocyanate could then be used as a monomer in a polymerization reaction with a diol or polyol to create a specialized polyurethane.

Reaction Scheme: Potential Polyurethane Synthesis Pathway

The resulting polyurethane would contain pendant nitro-functionalized aromatic rings. These nitro groups could be subsequently modified, for example, by reduction to amino groups. These amino groups could then be used for cross-linking the polymer chains or for grafting other molecules onto the polyurethane backbone, thereby tuning the material's properties for specific applications such as coatings, adhesives, or specialized foams. Studies on model compounds like methyl N-phenyl carbamate have been crucial in understanding the kinetics and mechanisms of carbamate cracking for polyurethane recycling and synthesis. ugent.be

The chemical modification of abundant biopolymers like cellulose (B213188) is a significant area of materials science, aimed at creating new materials from renewable resources. mdpi.comresearchgate.netncsu.edu Polysaccharides are rich in hydroxyl groups, which can be derivatized to alter their physical and chemical properties, such as solubility, thermal stability, and interactivity with other substances.

One method for modifying polysaccharides is through carbamoylation, the introduction of a carbamate group. Research has demonstrated that cellulose can be modified by reaction with methyl N-substituted carbamates in specific solvent systems like superbase ionic liquids. A study on the transcarbamoylation of cellulose showed that methyl N-4-nitrophenyl carbamate could successfully be reacted with cellulose, although the degree of substitution was lower compared to electron-neutral or electron-rich carbamates. This suggests that the electronic properties of the aromatic ring influence the reaction's efficiency.

Based on these findings, it is plausible that this compound could also be used to modify cellulose or other biopolymers like chitosan (B1678972) and starch. The reaction would involve the nucleophilic attack of the cellulose hydroxyl groups on the carbamate's carbonyl carbon, leading to the formation of a cellulose carbamate and the release of 4-methyl-2-nitroaniline (B134579). Such a modification would introduce nitroaromatic functionality onto the biopolymer backbone, which could be used to impart specific properties, such as altered solubility or as a handle for further chemical transformations.

Analytical Chemistry Applications

The chemical structure of this compound lends itself to various applications in analytical chemistry, particularly in the fields of enzyme analysis and the development of analytical methodologies. The presence of the nitrophenyl group, a well-known chromophore, is a key feature that is often exploited in these applications.

Enzyme Activity Assays and Mechanistic Studies of Enzymes

While specific studies detailing the use of this compound as a substrate or inhibitor in enzyme assays are not extensively documented in publicly available literature, the broader class of nitrophenyl carbamates has a well-established role in the study of enzymes, particularly hydrolases such as esterases and cholinesterases.

Carbamates, in general, are recognized as inhibitors of serine hydrolases, including carboxylesterases and cholinesterases. mdpi.comnih.gov Their mechanism of inhibition often involves the carbamoylation of the active site serine residue of the enzyme, forming a relatively stable carbamoyl-enzyme intermediate. nih.govresearchgate.net This effectively renders the enzyme inactive. The rate of spontaneous hydrolysis to regenerate the active enzyme is typically slow, making these compounds effective inhibitors for studying enzyme kinetics and mechanisms. mdpi.comresearchgate.net

Nitrophenyl carbamates, such as p-nitrophenyl-N-alkyl carbamates, have been utilized as active-site-directed irreversible inhibitors for enzymes like porcine pancreatic cholesterol esterase. nih.gov The inhibition process often follows saturation kinetics, and the release of the nitrophenolate ion upon carbamoylation can be monitored spectrophotometrically, providing a convenient method for tracking the inhibition progress. nih.govnih.gov The inhibitory potency of these carbamates is influenced by the nature of the alkyl and aryl substituents, which affects both the initial binding to the enzyme and the subsequent carbamoylation step. epa.gov

Given these precedents, this compound is a potential candidate for use as a chromogenic substrate or inhibitor in enzyme assays. The hydrolysis of this compound by an esterase would release 4-methyl-2-nitrophenol (B89549), a colored product, allowing for continuous monitoring of the enzyme activity via spectrophotometry. In mechanistic studies, it could serve as a tool to investigate the active site topology and catalytic mechanism of novel esterases or to screen for potent enzyme inhibitors. The substitution pattern on the phenyl ring (a methyl and a nitro group) would influence its reactivity and specificity towards different enzymes compared to other nitrophenyl carbamates.

A study on various O-aromatic N,N-disubstituted carbamates and thiocarbamates demonstrated their potential as cholinesterase inhibitors, with some derivatives showing selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). mdpi.com This highlights the potential for designing specific enzyme inhibitors within this class of compounds. Research on the reductively-initiated fragmentation of nitrobenzyl carbamates, which are structurally related, has been conducted to develop triggers for bioreductive prodrugs, with the fragmentation kinetics being analyzed by reverse-phase HPLC. researchgate.netrsc.org

Development of Spectrophotometric and Chromatographic Analytical Methodologies

The analytical determination of carbamates is crucial in various fields, including environmental monitoring and food safety. Both spectrophotometric and chromatographic methods have been developed for the analysis of this class of compounds.

Spectrophotometric Methods:

Spectrophotometric methods for carbamates often rely on the generation of a colored product. For nitrophenyl carbamates, the hydrolysis of the carbamate bond can release the nitrophenolate ion, which exhibits strong absorption in the visible region under alkaline conditions, providing a basis for a quantitative assay. nih.gov Other spectrophotometric methods for carbamates involve a hydrolysis step followed by a coupling reaction with a chromogenic reagent. For instance, methods have been developed for carbosulfan (B1218777) and carbofuran (B1668357) based on their hydrolysis to the corresponding phenols, which are then coupled with diazotized 4-methylaniline or 3,4-dimethyl aniline to form colored dyes. researchgate.net While a specific spectrophotometric method for this compound is not detailed in the available literature, its structure suggests that a similar principle based on the release of 4-methyl-2-nitrophenol could be readily developed.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of carbamates due to their thermal lability, which can make gas chromatography challenging. ingenieria-analitica.com Several HPLC methods have been established for the separation and quantification of N-methyl carbamates.

A reverse-phase HPLC method has been described for the analysis of the closely related compound, Methyl (4-nitrophenyl)carbamate. sielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications requiring mass spectrometric detection (LC-MS), the phosphoric acid can be replaced with formic acid. sielc.com

For the broader class of N-methyl carbamates, HPLC methods often involve post-column derivatization to enhance detection sensitivity, particularly with fluorescence detection. ingenieria-analitica.comepa.gov This typically involves the hydrolysis of the carbamate to release methylamine (B109427), which then reacts with a fluorogenic reagent like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol. epa.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the determination of carbamates in complex matrices like food and environmental samples, offering high sensitivity and specificity. ingenieria-analitica.comshimadzu.comnih.govresearchgate.net Methods have been developed for a range of carbamate pesticides in various sample types, often employing solid-phase extraction (SPE) for sample cleanup and pre-concentration. ingenieria-analitica.comresearchgate.net

The following table summarizes typical parameters for the HPLC analysis of a related carbamate compound.

| Parameter | Value |

| Analyte | Methyl (4-nitrophenyl)carbamate sielc.com |

| Column | Newcrom R1 (Reverse Phase) sielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid sielc.com |

| Detection | UV (implied), MS compatible with Formic Acid sielc.com |

| Application | Analytical separation, preparative isolation, pharmacokinetics sielc.com |

The following table provides an example of LC-MS/MS conditions used for the analysis of nitrofuran metabolites, which involves a nitrophenyl derivatization step, showcasing the applicability of this technique for related nitroaromatic compounds.

| Parameter | Value |

| Technique | LC-MS/MS nih.gov |

| Derivatization | 2-nitrophenyl (2-NP) derivatization nih.gov |

| Ionization Mode | Positive-ion mode Electrospray Ionization (ESI) nih.gov |

| Mobile Phase | Gradient of Acetonitrile/Methanol and aqueous Ammonium (B1175870) Formate with Formic Acid nih.gov |

| Column | C18 nih.gov |

| Application | Determination in complex matrices nih.gov |

Environmental Fate and Transformation Studies

Degradation Pathways in Environmental Matrices

The degradation of Methyl (4-methyl-2-nitrophenyl)carbamate involves several key pathways, including hydrolysis in water, biodegradation by soil and aquatic microorganisms, and specific enzyme-catalyzed reactions.

In aquatic environments, the primary chemical degradation pathway for many carbamate (B1207046) pesticides is hydrolysis. nih.govfrontiersin.org This reaction involves the cleavage of the ester bond, which is a critical first step in the detoxification of the compound. For this compound, hydrolysis would break the carbamate ester linkage to yield 4-methyl-2-nitrophenol (B89549) and methylcarbamic acid . Methylcarbamic acid is known to be unstable and rapidly decomposes into methylamine (B109427) and carbon dioxide.

this compound + H₂O → 4-methyl-2-nitrophenol + Methylcarbamic acid

Methylcarbamic acid → Methylamine + Carbon Dioxide

The rate of this hydrolysis is significantly influenced by factors such as pH and temperature.

Microbial action is a crucial route for the degradation of carbamate pesticides in the environment. researchgate.netnih.gov Various microorganisms, including bacteria and fungi, can utilize carbamates as a source of carbon and nitrogen for their growth. nih.gov The biodegradation of this compound would likely proceed in a stepwise manner, beginning with the initial hydrolysis of the carbamate bond, as described above.

Following hydrolysis, the resulting aromatic compound, 4-methyl-2-nitrophenol , becomes available for further microbial degradation. Research has shown that certain bacteria are capable of breaking down substituted nitrophenols. For instance, the monooxygenase enzyme from Pseudomonas putida B2 has been shown to catalyze the monooxygenation of 4-methyl-2-nitrophenol, converting it to 4-methyl-catechol . nih.govfrontiersin.org This conversion is a key step that opens the aromatic ring, leading to further breakdown into central metabolites that can be integrated into the microorganism's metabolic cycles. researchgate.net

Bacterial strains from genera such as Rhodococcus and Burkholderia are also known for their ability to degrade various nitrophenol compounds, suggesting they could play a role in the environmental breakdown of 4-methyl-2-nitrophenol. nih.govacs.org

The initial and rate-limiting step in the biodegradation of many carbamates is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases . nih.gov These enzymes specifically target and cleave the ester linkage of the carbamate. nih.gov

A wide variety of microorganisms have been found to produce carbamate hydrolases, including species of Pseudomonas, Arthrobacter, and Bacillus. nih.govnih.gov While specific studies on an enzyme that degrades this compound are not available, the broad specificity of some carbamate hydrolases suggests potential activity. For example, a hydrolase from Pseudomonas sp. 50432 was shown to hydrolyze several N-methylcarbamates, although it was inactive against o-nitrophenyl dimethylcarbamate. nih.gov

Following the hydrolysis of the carbamate, other enzymes take over. As mentioned, a monooxygenase from P. putida B2 can act on the 4-methyl-2-nitrophenol hydrolysis product, hydroxylating it to form 4-methyl-catechol , which is a substrate for ring-cleavage dioxygenases. nih.govfrontiersin.org

Influence of Environmental Conditions on Carbamate Stability